
(5-Hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl) 2-chloroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Allyl 3-O-benzyl-2-O-chloroacetyl-a-L-rhamnopyranoside: is a compound with significant potential in the biomedical field. It is a glycoside derivative of rhamnopyranose, a type of sugar molecule. This compound has shown promising pharmacological activities, particularly in the treatment of cancer and inflammation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 3-O-benzyl-2-O-chloroacetyl-a-L-rhamnopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of rhamnopyranose are protected using benzyl groups to prevent unwanted reactions.
Introduction of Allyl Group: An allyl group is introduced at the 3-O position using allyl bromide in the presence of a base.
Chloroacetylation: The 2-O position is chloroacetylated using chloroacetyl chloride in the presence of a base.
Deprotection: The benzyl groups are removed under hydrogenation conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis equipment to improve yield and efficiency.
化学反应分析
Types of Reactions
Allyl 3-O-benzyl-2-O-chloroacetyl-a-L-rhamnopyranoside can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The chloroacetyl group can be reduced to form a hydroxyl group.
Substitution: The chloroacetyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group can yield an epoxide, while reduction of the chloroacetyl group can yield a hydroxyl group.
科学研究应用
Allyl 3-O-benzyl-2-O-chloroacetyl-a-L-rhamnopyranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies of glycosylation and carbohydrate metabolism.
Medicine: It has shown potential as an anti-cancer and anti-inflammatory agent.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of Allyl 3-O-benzyl-2-O-chloroacetyl-a-L-rhamnopyranoside involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes involved in glycosylation and carbohydrate metabolism.
Pathways: It modulates signaling pathways related to inflammation and cancer cell proliferation.
相似化合物的比较
Similar Compounds
- Allyl 2-O-chloroacetyl-3-O-benzyl-a-L-rhamnopyranoside
- Allyl 3-O-benzyl-2-O-acetyl-a-L-rhamnopyranoside
- Allyl 3-O-benzyl-2-O-benzoyl-a-L-rhamnopyranoside
Uniqueness
Allyl 3-O-benzyl-2-O-chloroacetyl-a-L-rhamnopyranoside is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloroacetyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
属性
分子式 |
C18H23ClO6 |
|---|---|
分子量 |
370.8 g/mol |
IUPAC 名称 |
(5-hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl) 2-chloroacetate |
InChI |
InChI=1S/C18H23ClO6/c1-3-9-22-18-17(25-14(20)10-19)16(15(21)12(2)24-18)23-11-13-7-5-4-6-8-13/h3-8,12,15-18,21H,1,9-11H2,2H3 |
InChI 键 |
WDNLGWSGAATPDS-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C(C(C(O1)OCC=C)OC(=O)CCl)OCC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl 7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B12277348.png)
![2,6-diphenyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole](/img/structure/B12277352.png)
![(-)-9-(1R,2R-Pseudoephedrinyl)-(10S)-(trimethylsilyl)-9-borabicyclo[3.3.2]decane](/img/structure/B12277357.png)
![Ethyl imidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B12277363.png)
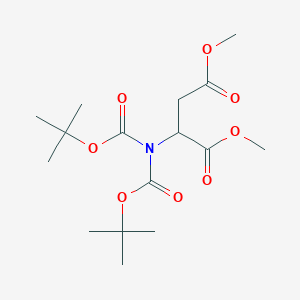
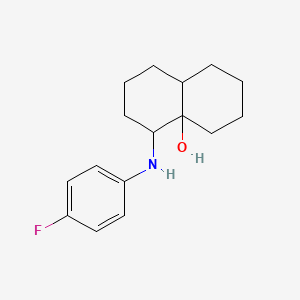
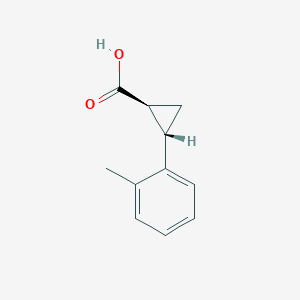

![2-[(4-Bromophenyl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12277393.png)
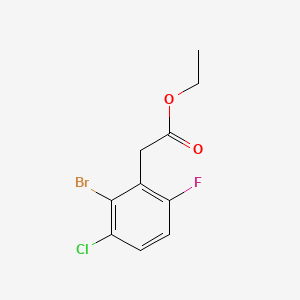
![2-{[(3,4-difluorophenyl)methyl]sulfanyl}-3-(2,5-dimethylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12277400.png)
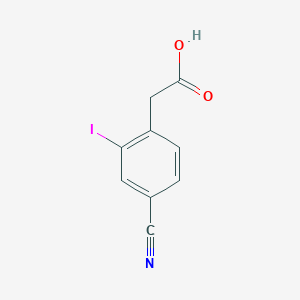
![5-chloro-N-[1-(3-chlorobenzenesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12277414.png)
